5-((2S,1R)-1-Amino-2-hydroxypropyl)-2-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((2S,1R)-1-Amino-2-hydroxypropyl)-2-chlorophenol is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an amino group, a hydroxyl group, and a chlorophenol moiety, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2S,1R)-1-Amino-2-hydroxypropyl)-2-chlorophenol typically involves the stereoselective synthesis of the amino alcohol moiety, followed by its coupling with a chlorophenol derivative. One common method involves the use of chiral cyanohydrins as intermediates, which are then reduced to the desired amino alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of chiral catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-((2S,1R)-1-Amino-2-hydroxypropyl)-2-chlorophenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu)
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (KMnO4, CrO3), reducing agents (LiAlH4, NaBH4, H2), and bases (NaOH, KOtBu). Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and various substituted phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-((2S,1R)-1-Amino-2-hydroxypropyl)-2-chlorophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and in the development of chiral drugs.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism by which 5-((2S,1R)-1-Amino-2-hydroxypropyl)-2-chlorophenol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with target molecules, while the chlorophenol moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chiral amino alcohols and chlorophenols, such as (1S,2R)-2-bromocyclopentanol and (1R,2S)-2-bromocyclopentanol . These compounds share structural similarities but differ in their specific functional groups and stereochemistry.
Uniqueness
5-((2S,1R)-1-Amino-2-hydroxypropyl)-2-chlorophenol is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H12ClNO2 |
---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
5-[(1R,2S)-1-amino-2-hydroxypropyl]-2-chlorophenol |
InChI |
InChI=1S/C9H12ClNO2/c1-5(12)9(11)6-2-3-7(10)8(13)4-6/h2-5,9,12-13H,11H2,1H3/t5-,9-/m0/s1 |
InChI Key |
IDYGZWKQNDTMHS-CDUCUWFYSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC(=C(C=C1)Cl)O)N)O |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)Cl)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.